molecular formula C7H10ClN3O2S B14172500 N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide

N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide

Cat. No.: B14172500
M. Wt: 235.69 g/mol
InChI Key: ZAYKBGGLSSAGIH-UHFFFAOYSA-N
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Description

N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro and methyl group attached to the pyrimidine ring, along with a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide typically involves the reaction of 4-chloro-6-methylpyrimidine with methylmethanesulfonamide under specific conditions. One common method includes the use of anhydrous solvents and a base such as sodium hydride (NaH) to facilitate the reaction . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different oxidized or reduced forms.

Scientific Research Applications

N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

IUPAC Name

N-(4-chloro-6-methylpyrimidin-2-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C7H10ClN3O2S/c1-5-4-6(8)10-7(9-5)11(2)14(3,12)13/h4H,1-3H3

InChI Key

ZAYKBGGLSSAGIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)S(=O)(=O)C)Cl

Origin of Product

United States

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